molecular formula C12H10N2O2 B2842844 5-(m-Tolyl)pyrazine-2-carboxylic acid CAS No. 2025345-14-4

5-(m-Tolyl)pyrazine-2-carboxylic acid

Cat. No.: B2842844
CAS No.: 2025345-14-4
M. Wt: 214.224
InChI Key: LPRAJUUGZSLHFC-UHFFFAOYSA-N
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Description

5-(m-Tolyl)pyrazine-2-carboxylic acid is a pyrazine derivative with a molecular formula of C12H10N2O2 This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Tolyl)pyrazine-2-carboxylic acid typically involves the reaction of m-tolyl hydrazine with pyrazine-2-carboxylic acid under specific conditions. One common method includes the use of a condensation reaction where m-tolyl hydrazine is reacted with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(m-Tolyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction can produce 5-(m-Tolyl)pyrazine-2-methanol.

Scientific Research Applications

5-(m-Tolyl)pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives and metal-organic frameworks (MOFs).

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(m-Tolyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-pyrazinecarboxylic acid: Similar structure but with a methyl group instead of a m-tolyl group.

    2,5-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups on the pyrazine ring.

    3-Amino-2-pyrazinecarboxylic acid: Features an amino group in place of the m-tolyl group.

Uniqueness

5-(m-Tolyl)pyrazine-2-carboxylic acid is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-(3-methylphenyl)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(5-8)10-6-14-11(7-13-10)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRAJUUGZSLHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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